β₂-AR Functional Agonist Potency: 2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide vs. Fenoterol (cAMP Accumulation Assay)
In head-to-head-comparable cAMP accumulation assays performed in HEK293 cells expressing human β₂-AR, 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (Compound 48) achieved an EC₅₀ of 2.80 nM [1], whereas the parent compound fenoterol ((S,R)-(+)-fenoterol, Compound 30) exhibited an EC₅₀ of 8.5 nM in the same assay format [2]. This represents a 3.0-fold improvement in functional potency for the target compound. The quantitative superiority is further corroborated by mitogenesis inhibition data: Compound 48 produced an IC₅₀ of 1.44 nM in HEK-β₂-AR, 1321N1, and U87MG cell lines [1], while the closest patent analogue Compound 44 yielded an IC₅₀ of 3.98 nM under identical experimental conditions [3].
| Evidence Dimension | Functional β₂-AR agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC₅₀ = 2.80 nM (cAMP); IC₅₀ = 1.44 nM (mitogenesis inhibition) |
| Comparator Or Baseline | Fenoterol EC₅₀ = 8.5 nM (cAMP); Compound 44 IC₅₀ = 3.98 nM (mitogenesis) |
| Quantified Difference | 3.0-fold more potent than fenoterol; 2.8-fold more potent than Compound 44 in mitogenesis assays |
| Conditions | HEK293 cells expressing human β₂-AR; cAMP accumulation measured by protein kinase binding assay (for EC₅₀); HEK-β₂-AR, 1321N1, and U87MG cells (for mitogenesis IC₅₀) |
Why This Matters
A 3-fold improvement in functional potency translates to lower effective concentrations in cell-based glioma models, potentially reducing off-target effects at higher dosing while maintaining therapeutic efficacy in β₂-AR-expressing tumor cells.
- [1] BindingDB BDBM50348426: EC₅₀ 2.80 nM (cAMP accumulation, HEK293); IC₅₀ 1.44 nM (mitogenesis, HEK-β₂-AR, 1321N1, U87MG). ChEMBL1800936; US9492405 Compound 48. View Source
- [2] BindingDB BDBM50213103 ((S,R)-(+)-fenoterol, US9492405 Compound 30): EC₅₀ 8.5 nM (cAMP accumulation, HEK293). ChEMBL229477. View Source
- [3] BindingDB BDBM50348430 (US9492405 Compound 44): IC₅₀ 3.98 nM (mitogenesis, same assay conditions); EC₅₀ 3.90 nM (cAMP). ChEMBL1800963. View Source
